molecular formula C22H21N3O5S2 B3207167 2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide CAS No. 1040679-69-3

2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide

Cat. No.: B3207167
CAS No.: 1040679-69-3
M. Wt: 471.6 g/mol
InChI Key: UAUARSYOPIMFHE-UHFFFAOYSA-N
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Description

This compound features a thiophene-sulfonamide scaffold substituted with a 1,2,4-oxadiazole ring at the 2-position of the thiophene. The oxadiazole moiety is further functionalized with a 4-ethoxyphenyl group, while the sulfonamide nitrogen is methylated and attached to a 4-methoxyphenyl group.

Properties

IUPAC Name

2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S2/c1-4-29-18-9-5-15(6-10-18)21-23-22(30-24-21)20-19(13-14-31-20)32(26,27)25(2)16-7-11-17(28-3)12-8-16/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUARSYOPIMFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The oxadiazole ring’s aryl substituent significantly impacts electronic and steric properties. The following analogs highlight key differences:

Compound Name Oxadiazole Substituent Key Structural Differences Potential Implications References
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide 4-Fluorophenyl Fluorine (electron-withdrawing) vs. ethoxy Enhanced metabolic stability; reduced lipophilicity
N-(4-Chlorophenyl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide 4-Ethoxyphenyl Chlorine (electron-withdrawing) on sulfonamide Increased polarity; altered receptor affinity
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide 4-Fluorophenyl Piperidine-carboxamide core vs. thiophene-sulfonamide Divergent target selectivity (e.g., kinase vs. protease)

Analysis :

  • The 4-ethoxyphenyl group in the target compound introduces moderate electron-donating effects and increased lipophilicity compared to the 4-fluorophenyl analog . This may enhance membrane permeability but reduce metabolic stability.

Modifications to the Sulfonamide Moiety

The sulfonamide’s aryl and alkyl groups influence solubility and target engagement:

Compound Name Sulfonamide Substituents Key Differences Pharmacokinetic Effects References
N-(4-Ethylphenyl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide 4-Ethylphenyl Ethyl (hydrophobic) vs. methoxy Higher logP; potential for CNS penetration
N-Cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide Cyclopentyl-acetamide Acetamide linker vs. sulfonamide Reduced acidity; altered target specificity

Analysis :

  • The 4-methoxyphenyl group in the target compound provides a balance between hydrophilicity and lipophilicity, favoring oral bioavailability.
  • Substitution with a 4-ethylphenyl group () increases hydrophobicity, which might improve blood-brain barrier penetration but reduce aqueous solubility.

Core Scaffold Variations

Replacement of the thiophene-sulfonamide core with other heterocycles alters bioactivity:

Compound Name Core Structure Key Differences Biological Relevance References
(2S)-2-{[(2S)-2-Benzamido-3-(4-ethoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate Peptidomimetic with benzamide Linear peptide vs. heterocyclic Potential protease inhibition
3-(4-Methoxyphenyl)-N-cephalosporin derivatives (e.g., compound 21b) β-Lactam-cephalosporin core Antibiotic activity vs. sulfonamide-based Targets bacterial cell wall synthesis

Analysis :

  • The thiophene-sulfonamide core in the target compound is distinct from peptidomimetic or β-lactam scaffolds, suggesting divergent therapeutic applications (e.g., antiviral vs. antibacterial) .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Weight logP (Predicted) Hydrogen Bond Acceptors Hydrogen Bond Donors
Target Compound 475.97 3.8 7 1
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide 459.47 3.5 7 1
N-(4-Chlorophenyl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide 475.97 4.2 7 1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide

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